Diethylmalonic acid

Catalog No.
S567639
CAS No.
510-20-3
M.F
C7H12O4
M. Wt
160.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylmalonic acid

CAS Number

510-20-3

Product Name

Diethylmalonic acid

IUPAC Name

2,2-diethylpropanedioic acid

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-3-7(4-2,5(8)9)6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

LTMRRSWNXVJMBA-UHFFFAOYSA-N

SMILES

CCC(CC)(C(=O)O)C(=O)O

Synonyms

2,2-Diethylpropanedioic Acid; Diethylpropanedioic Acid; 2,2-Diethylmalonic Acid; 3,3-Pentanedicarboxylic Acid; NSC 1986

Canonical SMILES

CCC(CC)(C(=O)O)C(=O)O

Standard and Reference Compound:

Diethylmalonic acid serves as a standard and reference compound in analytical chemistry, particularly in mass spectrometry and chromatography. Its well-defined structure and known properties allow researchers to calibrate instruments, identify unknown compounds, and validate analytical methods [].

Metabolite Detection:

Diethylmalonic acid can be detected in various biological samples, including urine and blood, using techniques like mass spectrometry. While not a common metabolite in humans, its presence can be indicative of specific metabolic disorders or environmental exposures []. Further research is needed to fully understand its role in these contexts.

Research Tool in Microbiology:

Diethylmalonic acid plays a limited role in some microbiology research. Studies have explored its effects on specific bacterial growth and antibiotic production, but the precise mechanisms and applications remain under investigation [].

Diethylmalonic acid is a dicarboxylic acid with the chemical formula C7H12O4C_7H_{12}O_4. It features two ethyl ester groups attached to the central malonic acid structure, making it a derivative of malonic acid. The compound is characterized by its two carboxylic acid functional groups, which are essential for its reactivity in various

  • Corrosivity: It may be corrosive to skin and eyes upon contact [].
  • Flammability: Likely combustible, similar to other organic acids [].
  • Eye/Skin Irritation: May cause irritation upon contact [].

  • Malonic Ester Synthesis: This reaction involves the alkylation of diethylmalonate at the alpha carbon adjacent to the carbonyl groups, allowing for the synthesis of substituted acetic acids. The process typically employs strong bases like sodium ethoxide to generate a carbanion, which can then react with alkyl halides .
  • Claisen Condensation: Diethylmalonic acid can undergo Claisen condensation reactions, where it reacts with other esters in the presence of a strong base to form β-keto esters. This reaction is particularly advantageous as it minimizes unwanted self-condensation .
  • Decarboxylation: Upon heating, diethylmalonic acid can lose carbon dioxide, yielding acetic acid derivatives .
  • Knoevenagel Condensation: It can also react with aldehydes and ketones through Knoevenagel condensation to form α,β-unsaturated compounds .

Diethylmalonic acid exhibits various biological activities. It has been studied for its potential neuroprotective effects and as a metabolic modulator. Some research indicates that it may influence metabolic pathways related to energy production and could have implications in treating conditions like diabetes and obesity by modulating fatty acid metabolism . Additionally, derivatives of diethylmalonic acid have been explored for their potential in pharmaceutical applications.

The synthesis of diethylmalonic acid can be achieved through several methods:

  • Esterification: The most common method involves reacting malonic acid with ethanol in the presence of an acid catalyst to produce diethylmalonate.
  • Carboxyesterification: This method utilizes sodium chloroacetate treated with carbon monoxide and ethanol to yield diethylmalonate .
  • Sodium Salt Reaction: Another approach involves the reaction of sodium salt of chloroacetic acid with sodium cyanide, followed by treatment with ethanol .

Diethylmalonic acid finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, including barbiturates and anticonvulsants.
  • Chemical Industry: Used as a building block for synthesizing other organic compounds.
  • Research: Its derivatives are utilized in studies related to metabolic pathways and pharmacology.

Research on diethylmalonic acid has indicated its potential interactions with various biological systems. Studies have shown that it may affect enzyme activities involved in metabolic processes, particularly those related to fatty acid oxidation and energy production. These interactions highlight its possible role as a therapeutic agent in metabolic disorders .

Diethylmalonic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Properties
Malonic AcidHOOCCH2COOHHOOC-CH_2-COOHSimple dicarboxylic acid; less reactive than esters.
Diethyl MalonateC2H5OOCCH2COOC2H5C_2H_5OOC-CH_2-COOC_2H_5Key reagent in malonic ester synthesis; versatile.
Ethyl AcetoacetateC2H5OOCCH2C(=O)C2H5C_2H_5OOC-CH_2-C(=O)C_2H_5Involved in Claisen condensation; less acidic than diethylmalonic acid.
Acetoacetic AcidCH3C(=O)CH2COOHCH_3C(=O)CH_2COOHImportant for keto-enol tautomerism; used in synthesis.

Diethylmalonic acid's unique combination of reactivity due to its dicarboxylic structure and its ability to participate in both alkylation and condensation reactions distinguishes it from these similar compounds. Its applications in organic synthesis further enhance its significance in chemical research and industry.

XLogP3

1.1

UNII

QHT44LOC3W

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

510-20-3

Wikipedia

Diethyl malonic acid

General Manufacturing Information

Propanedioic acid, 2,2-diethyl-: INACTIVE

Dates

Modify: 2023-08-15

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